6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride
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Overview
Description
6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride is a chemical compound with the molecular formula C6H6F3N3·HCl. It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group at the 6th position and two amino groups at the 3rd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by catalytic hydrogenation in the presence of ammonium formate and palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide (NaOMe) and palladium catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of amino groups, enables the compound to form stable complexes with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride is unique due to the presence of two amino groups, which significantly alter its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-3,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-1-3(10)4(11)2-12-5;/h1-2H,11H2,(H2,10,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHLXXNYJRFWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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